6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring, which is further connected to a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline-6-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(quinoxaline-6-carbonyl)piperidine. This intermediate is subsequently coupled with 6-methyl-4-hydroxy-2H-pyran-2-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong bases or acids, as well as specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
- 6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
Uniqueness
6-methyl-4-((1-(quinoxaline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for targeted research and development.
Properties
IUPAC Name |
6-methyl-4-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-10-16(12-19(24)26-13)27-15-4-8-23(9-5-15)20(25)14-2-3-17-18(11-14)22-7-6-21-17/h2-3,6-7,10-12,15H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSXTLRXMUWQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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